

Synthetic route to 3-Amino-2-hydroxyacetophenone from related benzonitrile compounds

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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

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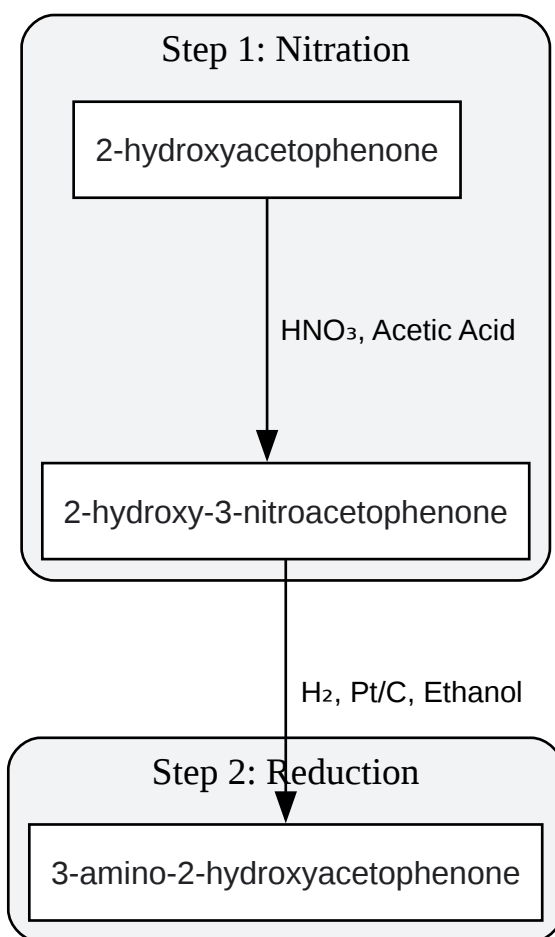
Application Notes & Protocols: Synthetic Route to 3-Amino-2-hydroxyacetophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed description of a common and reliable synthetic route to 3-Amino-2-hydroxyacetophenone, a key intermediate in the synthesis of pharmaceuticals such as Pranlukast^{[1][2]}. The primary method detailed involves a two-step process commencing with the nitration of 2-hydroxyacetophenone to yield 2-hydroxy-3-nitroacetophenone, followed by the subsequent reduction of the nitro group. While the Houben-Hoesch reaction presents an alternative approach for synthesizing acylphenols from phenols and nitriles, this document focuses on the more extensively documented nitration-reduction pathway for which detailed experimental data is readily available^{[3][4][5][6][7]}.

Synthetic Pathway Overview

The described synthesis is a two-step process. The first step is the regioselective nitration of 2-hydroxyacetophenone to introduce a nitro group at the 3-position of the aromatic ring. The second step involves the reduction of this nitro group to an amino group to yield the final product, 3-Amino-2-hydroxyacetophenone.



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Caption: Two-step synthesis of 3-Amino-2-hydroxyacetophenone.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-nitroacetophenone

This protocol is based on the nitration of 2-hydroxyacetophenone.

Materials:

- 2-hydroxyacetophenone
- Glacial acetic acid
- Nitric acid (specific gravity 1.40)

- Ice

Procedure:

- In a suitable reaction vessel, dissolve 10.0 g of 2-hydroxyacetophenone in 60 ml of glacial acetic acid.
- Over a period of 2 hours at room temperature, add 10.4 ml of nitric acid.
- Stir the mixture for 17 hours.
- Pour the reaction mixture onto ice.
- Collect the resulting precipitate, which contains a mixture of 3- and 5-nitro isomers, by filtration.
- Separate the isomers using High-Performance Liquid Chromatography (HPLC) to obtain pure 2-hydroxy-3-nitroacetophenone[8].

Step 2: Synthesis of 3-Amino-2-hydroxyacetophenone

This protocol describes the reduction of the nitro-intermediate to the final product.

Materials:

- 2-hydroxy-3-nitroacetophenone
- Ethanol
- Platinum on charcoal (Pt/C) catalyst
- Silica gel for column chromatography
- Diethyl ether

Procedure:

- Prepare a solution of 4.0 g of 2-hydroxy-3-nitroacetophenone in 150 ml of ethanol.

- Transfer the solution to a hydrogenation apparatus.
- Add a catalytic amount of platinum on charcoal.
- Hydrogenate the mixture at 25°C and 50 p.s.i. for 2.5 hours[9].
- After the reaction is complete, filter the mixture to remove the catalyst.
- Evaporate the filtrate in vacuo to yield a black solid.
- Purify the solid by chromatography on a silica gel column, using diethyl ether as the eluant.
- Collect the fastest-moving yellow band to obtain 3-amino-2-hydroxyacetophenone as a bright yellow solid[9].

Data Presentation

The following tables summarize the quantitative data for the described synthetic route.

Table 1: Reaction Conditions and Yields

Step	Starting Material	Product	Reagents	Temperature (°C)	Time (h)	Yield (%)
1	2-hydroxyacetophenone	2-hydroxy-3-nitroacetophenone	HNO ₃ , Acetic Acid	Room Temp	17	~36*
2	2-hydroxy-3-nitroacetophenone	3-amino-2-hydroxyacetophenone	H ₂ , Pt/C, Ethanol	25	2.5	75

*Yield is for the isolated 3-nitro isomer after HPLC separation.[8][9]

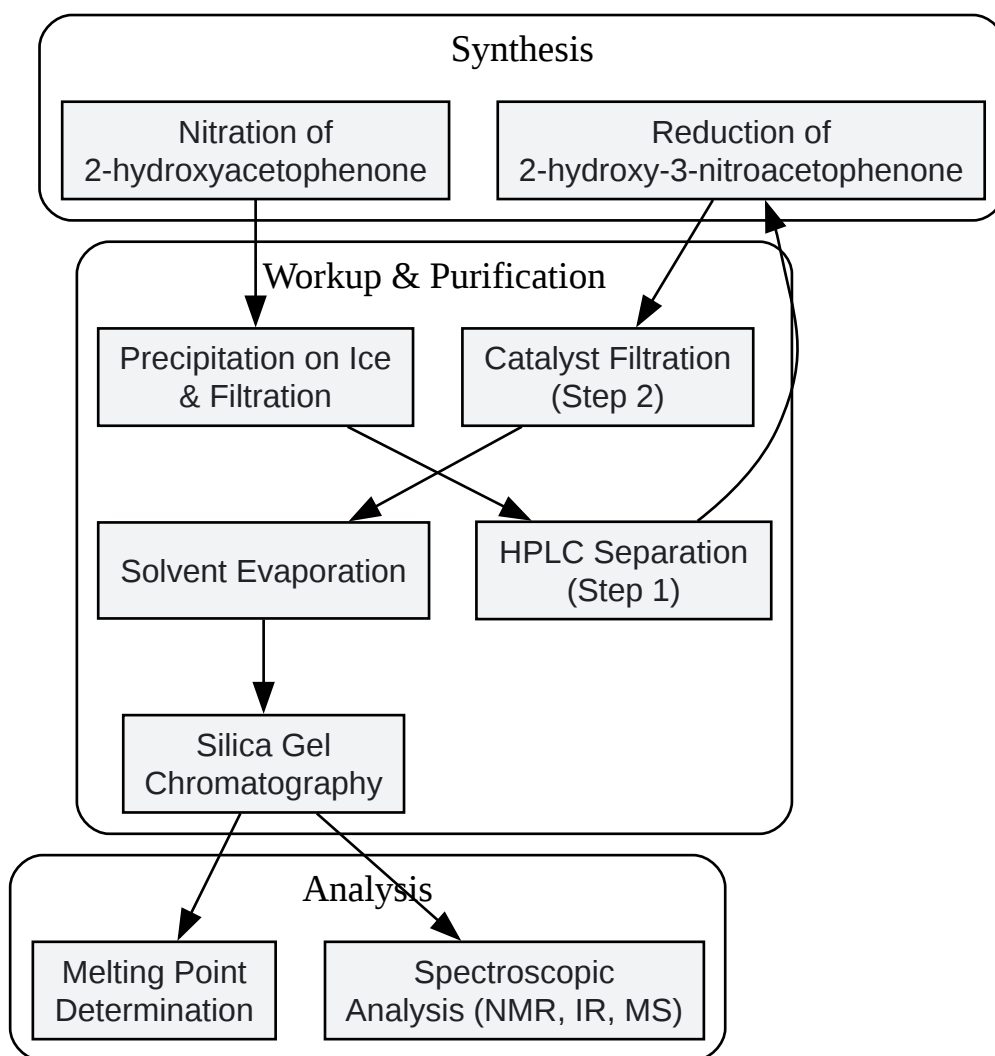
Table 2: Physical and Spectroscopic Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-hydroxy-3-nitroacetophenone	C ₈ H ₇ NO ₄	181.15	-	-
3-amino-2-hydroxyacetophenone	C ₈ H ₉ NO ₂	151.16	95-97	Bright yellow solid

[Physical data sourced from multiple references][9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Amino-2-hydroxyacetophenone.



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Caption: General experimental workflow for the synthesis of 3-Amino-2-hydroxyacetophenone.

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